molecular formula C13H10N4S B11513304 3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile

3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile

Cat. No.: B11513304
M. Wt: 254.31 g/mol
InChI Key: NKMIJOIZTYMEGP-UHFFFAOYSA-N
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Description

3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE is a complex organic compound that features a thiazole ring and a benzodiazole ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while benzodiazole is a bicyclic compound consisting of a benzene ring fused to a diazole ring

Preparation Methods

The synthesis of 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE typically involves multiple steps, starting with the formation of the thiazole and benzodiazole rings. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . These thiazoles can then be further reacted with appropriate reagents to introduce the benzodiazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, particularly at positions ortho and para to the nitrogen atoms. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and benzodiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE include other thiazole and benzodiazole derivatives. For example:

Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

3-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]propanenitrile

InChI

InChI=1S/C13H10N4S/c14-6-3-7-17-11-5-2-1-4-10(11)16-13(17)12-8-15-9-18-12/h1-2,4-5,8-9H,3,7H2

InChI Key

NKMIJOIZTYMEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)C3=CN=CS3

Origin of Product

United States

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